molecular formula C19H23NO B12605329 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine CAS No. 915318-13-7

4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine

Cat. No.: B12605329
CAS No.: 915318-13-7
M. Wt: 281.4 g/mol
InChI Key: UDHLIVXPGFJURO-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is an organic compound that belongs to the class of phenylbutenamines This compound is characterized by the presence of a methoxy group attached to a phenyl ring, along with a dimethylamine group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with proper reaction control, is crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a methoxy group, dimethylamine group, and phenylbutenyl chain makes it a versatile compound with diverse applications in scientific research.

Properties

CAS No.

915318-13-7

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine

InChI

InChI=1S/C19H23NO/c1-20(2)15-9-13-17(16-10-5-4-6-11-16)18-12-7-8-14-19(18)21-3/h4-8,10-14H,9,15H2,1-3H3

InChI Key

UDHLIVXPGFJURO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C(C1=CC=CC=C1)C2=CC=CC=C2OC

Origin of Product

United States

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